Cas no 849236-22-2 (2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)

2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 化学的及び物理的性質
名前と識別子
-
- Benzenamine, 2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
- SCHEMBL1065935
- 849236-22-2
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-nitrobenzenamine
- QKPMURDGLARQTM-UHFFFAOYSA-N
- CS-0356869
- 5-(4,4,5,5-Tetramethyl-I,3,2-dioxaborolan-2-yl)-2-nitrobenzenamine
- 2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- DA-02375
- EN300-12599343
- Z2049761773
-
- インチ: InChI=1S/C12H17BN2O4/c1-11(2)12(3,4)19-13(18-11)8-5-6-10(15(16)17)9(14)7-8/h5-7H,14H2,1-4H3
- InChIKey: QKPMURDGLARQTM-UHFFFAOYSA-N
- ほほえんだ: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])N
計算された属性
- せいみつぶんしりょう: 264.12800
- どういたいしつりょう: 264.1281372g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 353
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 90.3Ų
じっけんとくせい
- PSA: 90.30000
- LogP: 2.58060
2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-12599343-0.5g |
2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
849236-22-2 | 95% | 0.5g |
$791.0 | 2023-05-06 | |
Enamine | EN300-12599343-5.0g |
2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
849236-22-2 | 95% | 5g |
$2940.0 | 2023-05-06 | |
Enamine | EN300-12599343-0.1g |
2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
849236-22-2 | 95% | 0.1g |
$352.0 | 2023-05-06 | |
Enamine | EN300-12599343-100mg |
2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
849236-22-2 | 95.0% | 100mg |
$352.0 | 2023-10-02 | |
Enamine | EN300-12599343-10000mg |
2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
849236-22-2 | 95.0% | 10000mg |
$4360.0 | 2023-10-02 | |
Aaron | AR00G9PU-5g |
2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
849236-22-2 | 95% | 5g |
$4068.00 | 2023-12-15 | |
Aaron | AR00G9PU-50mg |
2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
849236-22-2 | 95% | 50mg |
$349.00 | 2025-02-14 | |
Enamine | EN300-12599343-50mg |
2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
849236-22-2 | 95.0% | 50mg |
$235.0 | 2023-10-02 | |
A2B Chem LLC | AH57990-5g |
2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
849236-22-2 | 95% | 5g |
$3130.00 | 2024-04-19 | |
Aaron | AR00G9PU-100mg |
2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
849236-22-2 | 95% | 100mg |
$509.00 | 2025-02-14 |
2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 関連文献
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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5. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilineに関する追加情報
Recent Advances in the Study of 2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 849236-22-2)
The compound 2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 849236-22-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This boronic acid derivative is particularly notable for its role as a key intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of complex organic molecules, including pharmaceuticals. Recent studies have explored its utility in the design of novel therapeutic agents, with a focus on its potential as a building block for targeted drug delivery systems and enzyme inhibitors.
One of the most promising applications of 2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is in the development of proteasome inhibitors. Research published in the Journal of Medicinal Chemistry (2023) highlights its incorporation into bortezomib analogs, which exhibit enhanced selectivity and reduced off-target effects compared to existing treatments. The boronic acid moiety of the compound plays a critical role in binding to the proteasome's active site, thereby inhibiting its function and inducing apoptosis in cancer cells. These findings underscore the compound's potential as a scaffold for next-generation anticancer therapies.
In addition to its therapeutic applications, recent advancements in synthetic methodologies have improved the efficiency of producing 2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. A study in Organic Letters (2024) describes a novel one-pot synthesis route that significantly reduces reaction times and improves yields. This methodological innovation is expected to facilitate broader adoption of the compound in both academic and industrial settings, enabling more rapid exploration of its chemical and biological properties.
Furthermore, the compound's utility extends to the field of chemical biology, where it has been employed as a probe for studying enzyme mechanisms. A recent publication in ACS Chemical Biology (2024) details its use in activity-based protein profiling (ABPP) to identify and characterize serine hydrolases in complex biological samples. The nitro group in the aniline moiety allows for subsequent functionalization, making it a versatile tool for labeling and detecting enzyme activity in vivo and in vitro.
Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of derivatives based on 2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. Issues such as poor solubility and metabolic instability have been reported in preclinical studies, necessitating further structural modifications. Ongoing research aims to address these limitations through the introduction of solubilizing groups and the exploration of prodrug strategies, as discussed in a recent review in Bioorganic & Medicinal Chemistry Letters (2024).
In conclusion, 2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 849236-22-2) represents a valuable chemical entity with diverse applications in medicinal chemistry and chemical biology. Its role in drug discovery, synthetic methodology, and enzyme profiling continues to expand, driven by recent research breakthroughs. Future studies will likely focus on overcoming current limitations and unlocking its full potential as a therapeutic agent and research tool.
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